Benzyl 3-fluoropiperidin-4-ylcarbamate
Overview
Description
Benzyl 3-fluoropiperidin-4-ylcarbamate: is a chemical compound with the molecular formula C13H17FN2O2 and a molecular weight of 252.28 g/mol It is characterized by the presence of a benzyl group, a fluorine atom on the piperidine ring, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-fluoropiperidin-4-ylcarbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Carbamate Formation: The final step involves the reaction of the fluorinated piperidine with benzyl chloroformate in the presence of a base such as triethylamine to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Benzyl 3-fluoropiperidin-4-ylcarbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the reduction of the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, where nucleophiles such as amines or thiols replace the fluorine under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: N-oxides of this compound
Reduction: Amines derived from the reduction of the carbamate group
Substitution: Substituted derivatives where the fluorine atom is replaced by other functional groups
Scientific Research Applications
Chemistry
In chemistry, Benzyl 3-fluoropiperidin-4-ylcarbamate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate the binding sites and mechanisms of action of various enzymes and receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features make it a candidate for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the development of new materials with unique properties. Its incorporation into polymers or other materials can enhance their performance in specific applications.
Mechanism of Action
The mechanism of action of Benzyl 3-fluoropiperidin-4-ylcarbamate involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the carbamate group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 4-fluoropiperidin-4-ylcarbamate
- Benzyl 3-chloropiperidin-4-ylcarbamate
- Benzyl 3-hydroxypiperidin-4-ylcarbamate
Uniqueness
Benzyl 3-fluoropiperidin-4-ylcarbamate is unique due to the presence of the fluorine atom at the 3-position of the piperidine ring. This fluorine atom can significantly influence the compound’s chemical reactivity and biological activity compared to its analogs with different substituents. The specific positioning of the fluorine atom can enhance the compound’s stability and binding affinity to target proteins, making it a valuable compound for various applications.
Biological Activity
Benzyl 3-fluoropiperidin-4-ylcarbamate is a chemical compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. The unique structural features of this compound, including the presence of a fluorine atom and a piperidine ring, contribute to its interaction with various biological targets, influencing its therapeutic potential.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 266.31 g/mol. Its structure includes:
- A benzyl group
- A piperidine ring with a fluorine substitution at the 3-position
- A carbamate functional group
This configuration enhances the compound's lipophilicity and binding affinity to biological targets.
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and selectivity towards these targets, leading to modulation of various biological pathways. Notably, compounds with similar structures have shown promise in inhibiting key signaling pathways involved in inflammation and cancer progression .
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antiviral Activity : Preliminary studies suggest that this compound may act as an antiviral agent by disrupting viral replication processes. Similar compounds have been noted for their ability to inhibit viral capsid assembly, which is crucial for viral propagation.
- Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of specific enzymes involved in inflammatory responses, such as PAD4 (peptidylarginine deiminase type 4). Inhibitors of PAD4 have shown efficacy in treating inflammatory diseases and certain cancers due to their role in modulating immune responses .
- Neuropharmacological Effects : Given the structural similarities to other piperidine derivatives, there is potential for this compound to exhibit neuropharmacological effects, possibly interacting with neurotransmitter systems or serving as an acetylcholinesterase inhibitor .
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antiviral Properties : Research involving analogs of this compound demonstrated significant antiviral activity against Hepatitis B virus (HBV) by misdirecting capsid protein dimers to assemble empty capsids, thereby preventing viral DNA synthesis in hepatocytes.
- Inflammation Model : In experimental models of colitis and autoimmune diseases, compounds structurally related to this compound showed promising results in reducing inflammation and modulating immune responses .
Comparative Analysis
To better understand the uniqueness and potential applications of this compound, it is useful to compare it with similar compounds:
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
This compound | Piperidine ring with one fluorine | Moderate antiviral activity | Enhanced binding affinity due to fluorine substitution |
Benzyl (4,4-difluoropiperidin-3-yl)carbamate | Two fluorines at different positions | Antiviral properties | Increased potency compared to monofluorinated analogs |
tert-butyl N-(3-fluoropiperidin-4-yl)carbamate | tert-butyl group addition | Inhibitory effects on specific enzymes | Improved solubility and stability |
Properties
IUPAC Name |
benzyl N-(3-fluoropiperidin-4-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2/c14-11-8-15-7-6-12(11)16-13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPWWTIOOLQURY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1NC(=O)OCC2=CC=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620613 | |
Record name | Benzyl (3-fluoropiperidin-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
934536-12-6 | |
Record name | Benzyl (3-fluoropiperidin-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70620613 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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